(But-3-yn-2-yl)(2-methylbutyl)amine
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Overview
Description
(But-3-yn-2-yl)(2-methylbutyl)amine is an organic compound with the molecular formula C10H19N. This compound is characterized by the presence of both an alkyne group and an amine group, making it a versatile molecule in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(2-methylbutyl)amine typically involves the reaction of 3-butyn-2-ol with 2-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-2-yl)(2-methylbutyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, 0-50°C
Reduction: LiAlH4, NaBH4, THF, 0-25°C
Substitution: Alkyl halides, acyl chlorides, NaOH, 25-100°C
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, amides
Scientific Research Applications
(But-3-yn-2-yl)(2-methylbutyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (But-3-yn-2-yl)(2-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- (But-3-yn-2-yl)(butyl)amine
- (2-Methylbut-3-yn-2-yl)(2-methylbutyl)amine
- Glutaric acid, but-3-yn-2-yl 2-methylbutyl ester
Uniqueness
(But-3-yn-2-yl)(2-methylbutyl)amine is unique due to its specific combination of an alkyne group and an amine group, which allows for a wide range of chemical reactions and applications. Its structural features make it a versatile compound in organic synthesis and scientific research, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-but-3-yn-2-yl-2-methylbutan-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-8(3)7-10-9(4)6-2/h2,8-10H,5,7H2,1,3-4H3 |
InChI Key |
NAAQRASCLJXCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(C)C#C |
Origin of Product |
United States |
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